molecular formula C6H6BIO2 B1360912 2-Iodophenylboronic acid CAS No. 1008106-86-2

2-Iodophenylboronic acid

Cat. No.: B1360912
CAS No.: 1008106-86-2
M. Wt: 247.83 g/mol
InChI Key: MGUDXXNWLVGZIF-UHFFFAOYSA-N
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Description

2-Iodophenylboronic acid is an organoboron compound with the molecular formula C6H6BIO2. It is a derivative of phenylboronic acid where an iodine atom is substituted at the ortho position of the phenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 2-Iodophenylboronic acid is the formation of amide bonds from amines and carboxylic acids . This compound plays a crucial role in promoting greener amidations of carboxylic acids and amines in catalytic amounts .

Mode of Action

This compound interacts with its targets (amines and carboxylic acids) to catalyze the formation of amide bonds . This interaction results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Biochemical Pathways

This compound is often used in organic synthesis reactions as an important organoboron reagent . It can be used to synthesize other compounds, such as the construction of aromatic carbon-carbon bonds or carbon-oxygen bonds, often used in Suzuki reactions .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its melting point is 189-194°C , and it has a predicted boiling point of 345.3±44.0 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of amide bonds from amines and carboxylic acids . This results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It should also be kept away from oxidizing agents and strong acids, and stored in a dry, well-ventilated place . During use, appropriate personal protective equipment should be worn to avoid direct contact with the skin and inhalation of dust .

Biochemical Analysis

Biochemical Properties

2-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of amide bonds from amines and carboxylic acids. This compound acts as a catalyst, promoting greener amidations without the need for preactivation of the carboxylic acid or the use of coupling reagents . The interaction of this compound with enzymes, proteins, and other biomolecules is primarily through its boronic acid moiety, which can form reversible covalent bonds with diol-containing molecules. This interaction is crucial in molecular recognition processes, such as the binding of saccharides .

Cellular Effects

This compound influences various cellular processes by interacting with cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diol-containing molecules allows it to modulate the activity of enzymes and proteins involved in these processes. For instance, this compound can enhance the chemiluminescence detection system in capillary electrophoresis by interacting with the diol groups of saccharides .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction is facilitated by the boronic acid moiety, which can bind to the hydroxyl groups of diols, forming a cyclic ester. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or oxidation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a catalyst for biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of diol-containing molecules. The compound interacts with enzymes such as oxidases and reductases, which facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with iodine in the presence of a base. Another method includes the use of palladium-catalyzed borylation of iodobenzene with bis(pinacolato)diboron .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale palladium-catalyzed borylation reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Iodophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-Iodophenylboronic acid offers unique reactivity due to the presence of the iodine atom, which can participate in halogen bonding and influence the electronic properties of the phenyl ring. This makes it particularly useful in specific synthetic applications where such properties are advantageous .

Properties

IUPAC Name

(2-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUDXXNWLVGZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647760
Record name (2-Iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008106-86-2
Record name (2-Iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1,2-diiodobenzene (0.102 g, 3.08 mmol) in 60 mL of a mixture of THF and diethylether (Et2O) (1:1) was added dropwise at −78° C. isopropylmagnesium chloride (2 M in THF, 1.54 mL, 3.08 mmol). After the mixture was stirred for 2 h at that temperature, B(OiPr)3 (1.74 g 2.12 mL, 9.24 mmol) was added. The solution was warmed to room temperature overnight; then 40 mL of HCl (10%) was added, and the resulting mixture was stirred for 30 min at room temperature. The aqueous layer was extracted with Et2O (50 mL, 3 times). Drying over Na2SO4, evaporation and purification by flash chromatography gave 0.62 g of the pure product (82%).
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Iodophenylboronic acid in organic synthesis?

A1: this compound acts as a versatile building block and catalyst in organic synthesis. [] It is particularly recognized for its ability to catalyze the direct amidation of carboxylic acids with amines, a crucial reaction for forming amides. [, ]

Q2: How does the structure of this compound relate to its catalytic activity in direct amidation reactions?

A2: The presence of the iodine atom ortho to the boronic acid moiety is crucial for the catalytic activity of this compound. [] Studies suggest that electron-donating substituents on the aromatic ring, especially alkoxy groups para to the iodine, enhance the catalyst's activity. This observation led to the development of 5-methoxy-2-iodophenylboronic acid (MIBA), a more potent catalyst for direct amidation. [] Theoretical studies propose that the iodine atom acts as a hydrogen-bond acceptor in the transition state, stabilizing the reaction intermediate and accelerating the amidation process. []

Q3: What are the advantages of using this compound derivatives, such as MIBA, for direct amidation compared to other methods?

A3: MIBA offers several advantages over traditional amidation methods:

  • Mild reaction conditions: MIBA catalyzes amidation at room temperature, avoiding harsh conditions that could be detrimental to sensitive substrates. []
  • Atom economy: Direct amidation using MIBA minimizes waste generation compared to methods requiring stoichiometric activating agents or coupling reagents. []
  • Broad substrate scope: MIBA effectively promotes the formation of amides from various carboxylic acids, including aliphatic, aromatic, and heteroaromatic carboxylic acids, as well as amines with diverse functionalities. []

Q4: Are there any known limitations of this compound catalysts in amidation reactions?

A4: While generally effective, this compound catalysts can exhibit substrate inhibition with certain compounds like monoprotected α-amino acids, hindering efficient dipeptide formation. Using alternative substrates like doubly protected N-phthaloyl α-amino acids or α-azidoacids can circumvent this issue. []

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